molecular formula C13H10BrN B15359111 2-Bromo-9,10-dihydroacridine

2-Bromo-9,10-dihydroacridine

Cat. No.: B15359111
M. Wt: 260.13 g/mol
InChI Key: SWSQGPPRKSKXLW-UHFFFAOYSA-N
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Description

2-Bromo-9,10-dihydroacridine and its derivatives, such as 9,9-dimethyl-9,10-dihydroacridine, are cornerstone building blocks in modern materials science due to their versatile electronic properties. These compounds are recognized as potent electron-donating moieties, a characteristic that has led to their widespread application in several high-tech research fields. A primary application is in the design and synthesis of emitters for Organic Light-Emitting Diodes (OLEDs), particularly those utilizing Thermally Activated Delayed Fluorescence (TADF). The highly twisted structure of dihydroacridine derivatives, when linked to an electron-accepting unit, facilitates the separation of molecular orbitals, which is a key requirement for efficient TADF, enabling high device efficiency. The bromine atom at the C-2 position is a critical functional handle, serving as a versatile reactive site for metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, which is essential for constructing the donor-acceptor structures required for advanced optoelectronic materials. Beyond OLEDs, this compound and its derivatives are also employed in creating recyclable fluorescent sensors. Researchers have functionalized polymers with the dihydroacridine group to develop highly selective and sensitive probes for detecting metal ions like Fe³⁺ in aqueous solutions. The electron-rich nature of the dihydroacridine core also makes it a promising structural motif in the development of organic photoredox catalysts. This product is intended for research applications only and is not suitable for diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H10BrN

Molecular Weight

260.13 g/mol

IUPAC Name

2-bromo-9,10-dihydroacridine

InChI

InChI=1S/C13H10BrN/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)15-13/h1-6,8,15H,7H2

InChI Key

SWSQGPPRKSKXLW-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2NC3=C1C=C(C=C3)Br

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 9,10 Dihydroacridine and Its Derivatives

Direct Bromination Strategies

Direct bromination of the 9,10-dihydroacridine (B10567) core represents a straightforward approach to introduce a bromine substituent. However, achieving high regioselectivity for the 2-position can be challenging due to the electronic nature of the heterocyclic system.

The electrophilic aromatic bromination of 9,10-dihydroacridine and its derivatives is influenced by several factors, including the choice of brominating agent, solvent, and reaction temperature. Common brominating agents such as N-Bromosuccinimide (NBS) are often employed. The regioselectivity of the bromination is directed by the activating effect of the nitrogen atom and the electronic properties of any existing substituents on the aromatic rings.

For unsubstituted 9,10-dihydroacridine, bromination tends to occur at the electron-rich positions. Achieving specific bromination at the 2-position often requires careful optimization of reaction conditions to control the formation of multiple isomers. In some cases, a mixture of ortho- and para-substituted products relative to the nitrogen atom is obtained, necessitating chromatographic separation. wku.edu The use of polar solvents can enhance the electrophilicity of the brominating agent, potentially influencing the reaction rate and selectivity. wku.edu

Brominating AgentSolventTemperatureOutcome
N-Bromosuccinimide (NBS)AcetonitrileRoom TemperaturePotential for para-selective bromination in activated systems. wku.edu
Bromine (Br₂)Acetic AcidVariesCan lead to a mixture of isomers.

This table presents potential conditions based on general principles of electrophilic aromatic bromination, as specific data for the 2-bromination of 9,10-dihydroacridine is not extensively documented.

The substrate scope for direct bromination includes 9,10-dihydroacridine itself and its derivatives bearing various substituents at the 9- and 10-positions. For instance, the presence of alkyl or aryl groups at the C9 position can influence the electronic distribution and steric hindrance, thereby affecting the regiochemical outcome of the bromination. alfachemch.combldpharm.combldpharm.com

The synthesis of precursor 9,10-dihydroacridines can be achieved through several methods, including the acid-catalyzed cyclization of N-phenylanthranilic acid derivatives or a modular one-pot synthesis involving the reaction of diarylamines with aryl alkynes. nih.govacs.org The nature of the substituents on the precursor can be strategically chosen to direct the bromination to the desired position or to be compatible with the bromination conditions.

Palladium-Catalyzed Synthetic Routes

Palladium-catalyzed reactions offer versatile and highly efficient methods for the synthesis and functionalization of 2-Bromo-9,10-dihydroacridine derivatives. These methods are particularly valuable for creating carbon-carbon and carbon-heteroatom bonds.

2-Bromo-9,10-dihydroacridine serves as an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, and Heck couplings. These reactions allow for the introduction of a wide range of functional groups at the 2-position, enabling the synthesis of a diverse library of derivatives.

In a typical Suzuki-Miyaura coupling, 2-Bromo-9,10-dihydroacridine can be reacted with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. The choice of palladium catalyst and ligands is crucial for achieving high yields and preventing side reactions. nih.gov

Coupling ReactionReagentsCatalyst SystemProduct Type
Suzuki-MiyauraAryl/Alkyl Boronic Acid/Ester, Base (e.g., K₂CO₃)Pd(PPh₃)₄, Pd(OAc)₂/LigandAryl/Alkyl substituted dihydroacridines
HeckAlkene, Base (e.g., Et₃N)Pd(OAc)₂/LigandAlkenyl substituted dihydroacridines

This table illustrates common palladium-catalyzed cross-coupling reactions applicable to 2-Bromo-9,10-dihydroacridine.

Palladium catalysis can also be employed in the construction of the 9,10-dihydroacridine ring itself through intramolecular cyclization pathways. For instance, a suitably substituted ortho-haloaniline derivative can undergo a palladium-catalyzed intramolecular C-N bond formation to yield the tricyclic dihydroacridine core. nih.gov Another approach involves an ortho-lithiation followed by a cyclization sequence to construct the acridine (B1665455) framework. researchgate.net These methods provide access to a variety of substituted 9,10-dihydroacridines that can subsequently be brominated or further functionalized.

Copper-Catalyzed Approaches

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed methods for certain transformations. While less common for the direct synthesis or functionalization of 2-Bromo-9,10-dihydroacridine, copper catalysis offers potential for specific coupling reactions.

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, can be used to form carbon-nitrogen or carbon-oxygen bonds. For example, 2-Bromo-9,10-dihydroacridine could potentially be coupled with amines, alcohols, or phenols using a copper catalyst. rsc.orgrsc.org Furthermore, copper can co-catalyze palladium-catalyzed cross-coupling reactions, sometimes leading to improved yields and milder reaction conditions. nih.gov Recent developments have also shown the utility of copper in borylacylation and carboboration reactions. ucsd.edunih.gov

Reaction TypeReagentsCatalyst SystemPotential Product
Ullmann CondensationAmine/Alcohol, BaseCuI, Ligand2-Amino/Alkoxy-9,10-dihydroacridine
Cross-CouplingOrganoboraneCu-catalystFunctionalized dihydroacridine

This table outlines potential copper-catalyzed reactions for the functionalization of 2-Bromo-9,10-dihydroacridine.

N,N-Diarylation Methods for 9,10-Dihydroacridine Core Construction

The construction of the 9,10-dihydroacridine core often relies on N,N-diarylation reactions. These methods typically involve the coupling of an aniline (B41778) derivative with a suitably substituted aromatic partner. While specific examples for the direct synthesis of 2-Bromo-9,10-dihydroacridine via this route are not extensively detailed in the provided information, the general principles of diarylamine formation are well-established. These reactions are frequently catalyzed by transition metals like palladium or copper, facilitating the formation of the crucial C-N bonds that define the dihydroacridine structure.

A related approach involves the synthesis of 9,9-disubstituted-9,10-dihydroacridines. For instance, the synthesis of 9,9-diethyl-9,10-dihydroacridine has been achieved through a route starting from methyl N-phenylanthranilate. nih.gov This method, however, can be complicated by a competing elimination reaction during the acid-catalyzed cyclization step. nih.gov To circumvent this, improved procedures have been developed, which may also be applicable to the synthesis of other C-9 substituted dihydroacridines. nih.gov

Derivatization from 2-Bromo-9,10-dihydroacridine

Once the 2-Bromo-9,10-dihydroacridine scaffold is in hand, its bromine atom provides a reactive handle for a wide array of chemical transformations, allowing for the introduction of diverse functionalities.

Nucleophilic Substitution at the Bromine Center

The bromine atom at the 2-position of the dihydroacridine ring is susceptible to nucleophilic substitution reactions. This allows for the introduction of various substituents by reacting 2-Bromo-9,10-dihydroacridine with appropriate nucleophiles. For example, the bromine can be displaced by amines or thiols under suitable reaction conditions. This reactivity is fundamental to the use of 2-Bromo-9,9-dimethyl-9,10-dihydroacridine as a key intermediate in the synthesis of advanced optoelectronic materials through reactions like the Buchwald-Hartwig amination.

Recent advancements have also explored nucleophilic fluorine substitution of alkylbromides using reagents like Et3N·3HF, demonstrating broad substrate scope and good functional-group compatibility under mild conditions. nih.gov While not directly applied to 2-Bromo-9,10-dihydroacridine in the provided context, this methodology highlights the potential for introducing fluorine, a valuable element in medicinal chemistry, at the bromine center.

Functional Group Interconversions and Subsequent Transformations

Functional group interconversions offer a powerful strategy for modifying the 2-Bromo-9,10-dihydroacridine molecule. The bromine atom itself can be considered a functional group that can be transformed into other groups. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck couplings, can be employed to form new carbon-carbon bonds at the position of the bromine atom.

Furthermore, other functional groups on the dihydroacridine ring or its substituents can be interconverted. For example, alcohols can be converted to good leaving groups like tosylates or mesylates, which can then be displaced by a variety of nucleophiles. ub.edu This allows for a wide range of structural modifications. The conversion of alcohols to alkyl halides is another common functional group interconversion. ub.edu

The table below summarizes some common functional group interconversions relevant to the synthesis of 2-Bromo-9,10-dihydroacridine derivatives.

Starting Functional GroupReagent(s)Resulting Functional GroupReference
AlcoholTsCl, pyridineTosylate ub.edu
AlcoholMsCl, Et3N, CH2Cl2Mesylate ub.edu
TosylateLiBr, DMFBromide ub.edu
BromideAmine, Pd catalystAmine organic-chemistry.org
BromideBoronic acid, Pd catalystAryl/Alkyl group

Protection-Deprotection Strategies in Synthesis

In the multi-step synthesis of complex molecules based on the 2-Bromo-9,10-dihydroacridine scaffold, protection and deprotection of reactive functional groups are often necessary. nih.govresearchgate.net This is particularly crucial when performing reactions that are not compatible with certain functional groups present in the molecule.

Recent developments have focused on sustainable methods for protection and deprotection, such as electrochemical and photochemical strategies. nih.gov For instance, photoredox catalysis has been employed for the deprotection of certain protecting groups, offering an environmentally friendly alternative to traditional methods. nih.gov

The following table lists some common protecting groups and their deprotection conditions.

Functional GroupProtecting GroupDeprotection ConditionsReference
AlcoholBenzyl (Bn)H2, Pd/C nih.gov
Alcoholtert-Butyldimethylsilyl (TBDMS)TBAF nih.gov
AmineCarbamate (e.g., Boc)Acid (e.g., TFA) researchgate.net

Reaction Mechanisms and Chemical Reactivity of 2 Bromo 9,10 Dihydroacridine

Redox Chemistry and Transformations

The 9,10-dihydroacridine (B10567) scaffold is central to the molecule's redox behavior, capable of undergoing both oxidation and reduction, leading to structurally and electronically distinct products.

The 9,10-dihydroacridine system is susceptible to oxidation, which serves as a pathway to generate aromatic acridine (B1665455) or acridone (B373769) derivatives. The oxidation process involves the removal of hydrogen atoms from the 9 and 10 positions, leading to the formation of a fully aromatic acridine ring system. This aromatization is a significant driving force for the reaction.

One documented pathway is the electrochemical oxidation of 9-substituted-9,10-dihydroacridines, which yields the corresponding aromatized acridine compounds. nih.gov For instance, 9-phosphoryl-9,10-dihydroacridines can be efficiently converted to 9-phosphorylacridines through this method. nih.gov Furthermore, derivatives like 2-Bromo-9,9-dimethyl-9,10-dihydroacridine can undergo oxidation to form the corresponding acridone derivatives, indicating another potential transformation pathway for the core structure. The oxidation can be initiated by the formation of a radical cation on the dihydroacridine unit. rsc.org

Table 1: Oxidation Reactions of Dihydroacridine Derivatives

Starting Material Reaction Type Product
9-Phosphoryl-9,10-dihydroacridines Electrochemical Oxidation 9-Phosphorylacridines nih.gov
2-Bromo-9,9-dimethyl-9,10-dihydroacridine Oxidation Corresponding acridone derivatives

The 9,10-dihydroacridine structure represents the reduced form of the corresponding acridine. Its stability is a key aspect of its chemistry, but it can also act as a reducing agent, demonstrating notable antioxidant properties. nih.gov This capability is rooted in its ability to donate a hydrogen atom (or an electron and a proton) to radical species, thereby quenching them. Studies on various 9,10-dihydroacridine derivatives have shown high radical-scavenging and iron-reducing activities, comparable to standards like Trolox. nih.gov This reactivity underscores the dihydroacridine core's role as a potential hydride or electron donor, a process that results in its own oxidation to the aromatic acridine form. nih.gov

Bromine-Mediated Reactivity

The bromine atom at the 2-position is not merely a passive substituent; it actively directs and participates in the functionalization of the molecule.

The bromine atom on the aromatic ring of 2-Bromo-9,10-dihydroacridine makes it a versatile intermediate for organic synthesis. It serves as a handle for introducing a wide array of functional groups through various chemical reactions.

Key functionalization reactions include:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as amines or thiols, allowing for the synthesis of diverse derivatives.

Coupling Reactions: The compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, including the Suzuki and Heck reactions. These reactions are powerful tools for forming new carbon-carbon bonds, enabling the construction of more complex molecular architectures.

Electrophilic Aromatic Substitution: The presence of the bromine atom influences the electronic properties of the aromatic ring system, which can, in turn, affect its reactivity in electrophilic aromatic substitution reactions.

Table 2: Functionalization Reactions Involving the Bromine Atom

Reaction Type Reagents/Catalysts Purpose Reference
Nucleophilic Substitution Amines, Thiols Introduction of N- and S-based functional groups
Suzuki Coupling Palladium catalysts, Boronic acids/esters Formation of C-C bonds (biaryl structures)

The cleavage of the carbon-bromine (C-Br) bond is fundamental to the utility of 2-Bromo-9,10-dihydroacridine as a synthetic building block. This bond breaking is the initial step in many of the functionalization reactions it undergoes. For example, in palladium-catalyzed coupling reactions like the Suzuki or Heck reactions, the reaction mechanism initiates with the oxidative addition of the palladium catalyst into the C-Br bond, effectively cleaving it. This step is crucial for the subsequent formation of the new carbon-carbon bond with the coupling partner. While detailed kinetic studies on C-Br cleavage for this specific molecule are not widely published, the success of these coupling reactions inherently confirms that the C-Br bond is sufficiently reactive under appropriate catalytic conditions. nih.gov

Electron Transfer and Hydride Transfer Mechanisms

The redox chemistry of 2-Bromo-9,10-dihydroacridine is underpinned by electron and hydride transfer mechanisms. The dihydroacridine core is an effective electron donor. rsc.org Upon oxidation, the process often begins with a single-electron transfer (SET) to form a radical cation. rsc.org This intermediate is a key species in the electrochemical oxidation of donor-acceptor molecules containing the 9,9-dimethyl-9,10-dihydroacridine (B1200822) unit. rsc.org

The ability of 9,10-dihydroacridines to act as antioxidants is also rooted in electron transfer, where they can donate an electron to a radical species. nih.gov Concurrently, the 9,10-dihydroacridine system is a classic example of a hydride (H⁻) donor. The loss of a hydride ion from the 9-position results in the formation of a stable aromatic acridinium (B8443388) cation. This reactivity is a cornerstone of the chemical behavior of the dihydroacridine scaffold.

Mechanistic Investigations in Redox Reactions

The redox chemistry of dihydroacridines, including the 2-bromo derivative, is centered around the stability of the intermediary species formed upon oxidation. The oxidation of the dihydroacridine moiety typically proceeds through a one-electron transfer mechanism, resulting in the formation of a radical cation. acs.org This initial step is often the rate-determining step in these redox reactions.

In studies of related dihydroacridine compounds, such as 10-methyl-9,10-dihydroacridine (AcrH₂), oxidation by species like hydrogen chromate (B82759) ions initiates a chain reaction. acs.org The first step involves a one-electron transfer from the dihydroacridine to the oxidant, forming the dihydroacridine radical cation (AcrH₂•+) and a reduced form of the oxidant. acs.org This radical cation is a key intermediate that can then undergo further reactions.

The presence of the bromine atom at the 2-position of the dihydroacridine ring is expected to influence the redox potential of the molecule due to its electron-withdrawing nature. This can affect the ease of formation of the radical cation and its subsequent reactivity. Investigations into 9-acridinyl amino acid derivatives have shown that the acridine ring undergoes a two-electron oxidation process, starting with the formation of a monomeric radical cation. nih.gov This radical cation can then dimerize or undergo a second electron transfer to yield a dication. nih.gov

Kinetic Isotope Effect Studies in Reaction Pathways

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating the mechanisms of chemical reactions by determining the extent to which breaking a particular bond is involved in the rate-determining step. wikipedia.orglibretexts.org The replacement of a hydrogen atom with its heavier isotope, deuterium, leads to a decrease in the reaction rate if the C-H bond is broken in the rate-limiting step. wikipedia.org This is known as a primary kinetic isotope effect.

In the context of dihydroacridine chemistry, KIE studies have been instrumental in distinguishing between different reaction mechanisms. For the oxidation of 10-methyl-9,10-dihydroacridine (AcrH₂) by hydrogen chromate, the initial one-electron transfer step exhibits no significant kinetic isotope effect (kH/kD ≈ 1). acs.org This indicates that the C-H bond is not broken during this rate-determining step.

However, in subsequent steps involving the reaction of AcrH₂ with other oxidizing species generated in the reaction, significant KIEs are observed. For the reaction with CrO²⁺, the measured KIEs were kH = 1.0 × 10⁴ L mol⁻¹ s⁻¹ and kD = 4.8 × 10³ L mol⁻¹ s⁻¹, yielding a kH/kD ratio of approximately 2.1. acs.org This value is consistent with a hydride transfer mechanism.

The magnitude of the KIE can provide detailed information about the transition state of the reaction. princeton.edu A large primary KIE, typically in the range of 6-10 for C-H/C-D bonds, suggests a linear transfer of the hydrogen in the transition state. wikipedia.org Smaller values can indicate a non-linear transfer or a more complex, multi-step process. princeton.edu

Kinetic Isotope Effect (KIE) Data for Dihydroacridine Reactions
ReactantskH (L mol⁻¹ s⁻¹)kD (L mol⁻¹ s⁻¹)kH/kDProposed MechanismReference
AcrH₂ + H₂CrO₄4.6 × 10²4.6 × 10²1.0One-electron transfer acs.org
AcrH₂ + CrO²⁺1.0 × 10⁴4.8 × 10³2.1Hydride ion transfer acs.org

Differentiation of Hydride and Electron Transfer Pathways

A central theme in the reactivity of dihydroacridines is the competition between hydride transfer and electron transfer pathways. A hydride transfer involves the direct transfer of a hydride ion (H⁻) from the dihydroacridine to an acceptor. youtube.com In contrast, an electron transfer pathway typically involves a sequence of steps: an initial electron transfer to form a radical cation, followed by a proton transfer and a second electron transfer, which is often referred to as a sequential electron-proton-electron (EPE) transfer.

The nature of the oxidant and the reaction conditions can influence which pathway is favored. For example, in the reaction of N-carbophenoxypyridinium with ruthenium hydrides, the product distribution between 1,2- and 1,4-dihydropyridines was found to depend on the one-electron reducing ability of the ruthenium complex. nih.gov This suggests that the 1,4-product arises from a two-step electron/hydrogen atom transfer, while the 1,2-product results from a direct hydride transfer. nih.gov

In the oxidation of 10-methyl-9,10-dihydroacridine by chromium species, both pathways are observed. The reaction with Cr(V) can proceed through either hydrogen atom abstraction to form AcrH• and CrO²⁺, or via hydride ion abstraction to yield AcrH⁺ and Cr³⁺. acs.org The former propagates a reaction chain, while the latter is a termination step. acs.org

Dimerization and Oligomerization Phenomena in Electrochemical Processes

The electrochemical oxidation of dihydroacridine derivatives often leads to dimerization or oligomerization. This process is initiated by the formation of the radical cation at the electrode surface. These radical cations can then couple with each other to form a dimeric species.

In studies of donor-acceptor-donor compounds containing 9,9-dimethyl-9,10-dihydroacridine units, cyclic voltammetry revealed that consecutive scans lead to an increase in the intensity of anodic and cathodic peaks. This behavior is characteristic of dimerization or oligomerization where the products are deposited on the electrode surface. The proposed mechanism involves the initial formation of a radical cation on the dihydroacridine unit. This radical cation can exist in several resonance forms, with the unpaired spin distributed across the aromatic system. The recombination of two of these radical cations, followed by the loss of two protons, results in the formation of a dimer. acs.org

Similar dimerization has been observed in the electrochemical reduction of acrylonitrile (B1666552) to adiponitrile, where the process is termed electrohydrodimerization. researchgate.net In the case of 9-acridinyl amino acid derivatives, both oxidation and reduction processes involve the formation of monomeric radicals that subsequently dimerize. nih.gov The unstable radical cation of 9,9-dimethyl dihydroacridine, formed during oxidation, can also be stabilized through such coupling reactions. acs.orgacs.org

Photoinduced Chemical Transformations and Catalytic Cycles

Dihydroacridine derivatives have emerged as potent photocatalysts in a variety of organic transformations, particularly in the field of organocatalyzed atom transfer radical polymerization (O-ATRP). nih.govnewiridium.com Upon irradiation with light, these molecules can be excited to a higher energy state, from which they can mediate chemical reactions.

The photocatalytic cycle in O-ATRP typically involves the dihydroacridine acting as a strongly reducing species in its excited state. nih.gov This excited photocatalyst can then participate in an oxidative quenching cycle to initiate and control the polymerization process. The tunability of the photophysical and electrochemical properties of dihydroacridines, through substitution on the acridan core, allows for the design of photocatalysts with specific redox potentials and absorption profiles. acs.orgnih.gov

For instance, 9,9-dimethyl-9,10-dihydroacridine derivatives have been successfully employed as organic photocatalysts for the controlled polymerization of acrylate (B77674) monomers. acs.orgnih.govnewiridium.com The introduction of various substituents allows for the fine-tuning of their properties, such as the stability of the resulting radical cation and the absorption of visible light. acs.org

Furthermore, 9,10-dihydroacridines can undergo photo-oxidation in the presence of molecular oxygen and a photosensitizer, such as riboflavin (B1680620) tetraacetate, to yield the corresponding acridones. researchgate.net This transformation highlights the susceptibility of the dihydroacridine core to photoinduced oxidation, a process that is relevant in both synthetic applications and potential degradation pathways.

Advanced Spectroscopic Characterization and Elucidation of Electronic Structures

Electronic Absorption and Emission Spectroscopy

Analysis of UV-Visible Absorption Profiles

Specific UV-Visible absorption data for 2-Bromo-9,10-dihydroacridine, including absorption maxima (λmax) and molar extinction coefficients (ε) in various solvents, is not available in the public scientific literature.

Photoluminescence Properties and Emission Maxima

Detailed photoluminescence data, such as emission maxima, quantum yields, and Stokes shifts for 2-Bromo-9,10-dihydroacridine, has not been found in published research.

Solvatochromic Behavior and Environment Sensitivity

There is no available information on the solvatochromic behavior of 2-Bromo-9,10-dihydroacridine. Studies on how the absorption and emission spectra of this compound change with solvent polarity have not been identified.

Time-Resolved Spectroscopic Techniques

Transient Photoluminescence Decay Analysis

No data on the transient photoluminescence decay of 2-Bromo-9,10-dihydroacridine, which would provide insights into the lifetimes of its excited states, is currently available.

Delayed Fluorescence and Phosphorescence Characterization

Information regarding the delayed fluorescence or phosphorescence properties of 2-Bromo-9,10-dihydroacridine, which are crucial for understanding its potential in applications like TADF-OLEDs, is not present in the accessible scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the molecular structure of dihydroacridine derivatives. The chemical shifts (δ) and coupling constants (J) provide definitive proof of the atomic arrangement and the electronic environment of the nuclei.

¹H NMR Data for 4-Bromo-9,9-dimethyl-9,10-dihydroacridine (in DMSO-d₆, 600 MHz) rsc.org

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.95s-1H, Aromatic
7.43 – 7.31m-3H, Aromatic
7.23dt8.0, 1.21H, Aromatic
7.12 – 7.01m-1H, Aromatic
6.90 – 6.82m-1H, Aromatic
6.75td7.8, 1.01H, Aromatic
1.51 – 1.41m-6H, -C(CH₃)₂

For ¹³C NMR spectroscopy , while specific experimental data for 2-Bromo-9,10-dihydroacridine is scarce, the expected chemical shifts can be predicted based on established principles. The carbon atom directly bonded to the bromine (C-2) would show a characteristic signal in the range of 110-120 ppm. The other aromatic carbons would resonate between 110 and 150 ppm, with the carbons at the ring junctions appearing at the lower field end of this range. The methylene (B1212753) carbon (C-9) and the N-H bearing carbon (C-10a/C-8a junctions) would also have distinct signals.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the characteristic vibrational modes of the functional groups within the molecule. For 2-Bromo-9,10-dihydroacridine, the spectrum would be dominated by absorptions corresponding to the N-H group, aromatic and aliphatic C-H bonds, aromatic ring vibrations, and the C-Br bond.

Expected Characteristic FT-IR Absorption Bands for 2-Bromo-9,10-dihydroacridine

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch (CH₂)2850 - 2960Medium
C=C Aromatic Ring Stretch1500 - 1600Medium to Strong
C-N Stretch1250 - 1350Medium
C-Br Stretch500 - 650Strong

The precise peak positions and intensities can be influenced by the substitution pattern and intermolecular interactions in the solid state.

Quantum Yield Determinations

The 9,10-dihydroacridine (B10567) core is a fundamental component in the design of advanced materials for organic light-emitting diodes (OLEDs), particularly those utilizing thermally activated delayed fluorescence (TADF). The photoluminescence quantum yield (PLQY), which measures the efficiency of light emission after absorption, is a critical parameter for these applications.

The quantum yield of dihydroacridine derivatives is highly sensitive to their molecular structure and environment. For many related compounds, such as 9,10-diheteroarylanthracene derivatives, the absolute fluorescence quantum yields in dilute solutions like dimethylformamide (DMF) can be quite low, often in the range of 0.9% to 2.4%. nih.gov This is frequently attributed to non-radiative decay pathways that are active when the molecule is in a flexible, solvated state.

However, the emission efficiency can be dramatically enhanced. For instance, some derivatives exhibit aggregation-induced emission (AIE), where the quantum yield increases significantly in aggregated states or in solid films. One such compound saw its PLQY increase to 35.4% upon aggregation in a water/DMF mixture. nih.gov Furthermore, when the dihydroacridine unit is incorporated into more complex and rigid molecular architectures designed for TADF, the quantum yields can become exceptionally high. A novel TADF compound based on an acridin-9(10H)-one acceptor achieved a remarkable fluorescence quantum yield of 94.9%. rsc.org This high efficiency is attributed to the suppression of non-radiative decay and the optimization of reverse intersystem crossing (RISC) rates, which allows the harvesting of both singlet and triplet excitons for light emission. rsc.org Therefore, while the intrinsic PLQY of a simple derivative like 2-Bromo-9,10-dihydroacridine in solution might be modest, its potential for high luminescence efficiency when integrated into a properly designed material system is substantial.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of many-body systems. nih.govnih.gov It is particularly effective for large organic molecules, providing a good balance between accuracy and computational cost. arxiv.orgnsf.gov

Geometry Optimization and Molecular Conformations

The geometry of 2-bromo-9,10-dihydroacridine is a crucial determinant of its physical and chemical properties. DFT calculations are employed to find the most stable three-dimensional arrangement of atoms, known as the optimized geometry. nih.govresearchgate.net For the 9,10-dihydroacridine (B10567) core, the central ring is not planar. Instead, it adopts a characteristic boat-like conformation. This non-planarity is a result of the sp3-hybridized carbon and nitrogen atoms in the central ring.

In related 9,9-disubstituted-9,10-dihydroacridine systems, such as 9,9-dimethyl-9,10-dihydroacridine (B1200822) derivatives, computational studies have revealed twisted conformations. tandfonline.com For instance, significant torsion angles have been observed between the dihydroacridine moiety and its substituents. tandfonline.com In the case of 2-bromo-9,10-dihydroacridine, the bromine atom is attached to one of the outer aromatic rings. Its presence is not expected to significantly alter the fundamental boat-like conformation of the central dihydroacridine ring. However, it can influence local bond lengths and angles within the substituted ring.

Crystallographic data for analogous compounds, such as 4,9-dimethyl-9,10-dihydroacridine, confirm the non-planar nature of the dihydroacridine core. researchgate.net These experimental findings support the theoretical predictions of a folded structure for the 9,10-dihydroacridine skeleton.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Spatial Distribution

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding a molecule's electronic properties and reactivity. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its ability to participate in electronic transitions. nih.gov

For acridine (B1665455) derivatives, the HOMO is typically a π-orbital delocalized over the electron-rich aromatic system. The LUMO is also a π*-antibonding orbital. In the case of 2-bromo-9,10-dihydroacridine, the HOMO is expected to be primarily located on the acridine core, with some contribution from the bromine atom's lone pairs. The LUMO is anticipated to be distributed over the aromatic rings.

The bromine substituent, being electronegative, is expected to have a stabilizing effect on both the HOMO and LUMO energy levels, potentially leading to a slight increase in the HOMO-LUMO gap compared to the unsubstituted 9,10-dihydroacridine. Studies on other substituted aromatic systems have shown that the nature and position of the substituent can significantly modulate the HOMO and LUMO energies. nih.gov

A detailed computational analysis of various acridine derivatives has shown that substituents can influence the ionization potential and electron affinity, which are related to the HOMO and LUMO energies, respectively. nih.gov This highlights the tunability of the electronic properties of the acridine scaffold through chemical modification.

Prediction of Electronic Transitions and Spectroscopic Parameters

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. cecam.orgq-chem.combenasque.org It allows for the calculation of the energies and intensities of electronic transitions between different molecular orbitals.

For molecules with a π-conjugated system like 2-bromo-9,10-dihydroacridine, the lowest energy electronic transitions are typically of the π → π* type. These transitions involve the excitation of an electron from a bonding or non-bonding π-orbital (often the HOMO) to an anti-bonding π*-orbital (often the LUMO).

In computational studies of related acridine derivatives, the main absorption bands in the UV-visible spectrum have been assigned to HOMO→LUMO and other similar π→π* transitions. nih.gov For 2-bromo-9,10-dihydroacridine, TD-DFT calculations would likely predict a series of absorption bands in the UV region, characteristic of the dihydroacridine chromophore. The bromine substituent may cause a slight shift in the absorption maxima (a batochromic or hypsochromic shift) compared to the parent compound.

It is important to note that the accuracy of TD-DFT predictions can be influenced by the choice of the functional and basis set, and in some cases, such as for charge-transfer excitations, standard functionals may show limitations. rutgers.edu

Energetic and Thermodynamic Property Calculations

Computational methods can also be used to calculate various energetic and thermodynamic properties of molecules, providing valuable data for understanding their stability and reactivity.

Bond Dissociation Energies

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically, forming two radical species. wikipedia.org It is a fundamental measure of bond strength. wikipedia.org DFT calculations can provide reliable estimates of BDEs. nih.govacs.org

For 2-bromo-9,10-dihydroacridine, several key bonds are of interest, particularly the C-Br, C-H, N-H, and C-C bonds. The C-Br bond is of particular significance for potential applications in cross-coupling reactions.

Benchmark computational studies on brominated polycyclic aromatic hydrocarbons have shown that DFT methods, such as ωB97X-D with a suitable basis set, can predict C-Br BDEs with good accuracy. nih.gov The BDE of a C(sp²)-Br bond in an aromatic system is influenced by the electronic environment. For instance, studies on halogen-containing hydrocarbons have established correlations between BDE and factors like electronegativity and atomic radii. butlerov.com Based on data for similar aromatic bromides, the C-Br bond dissociation energy in 2-bromo-9,10-dihydroacridine is expected to be in the range of 65-75 kcal/mol.

The N-H bond in the dihydroacridine core is also a site of potential reactivity. The BDE of N-H bonds in aromatic amines is influenced by the stability of the resulting nitrogen-centered radical. Similarly, the C-H bonds on the aromatic rings and at the sp³-hybridized positions can be characterized by their respective BDEs.

Below is a table of estimated bond dissociation energies for key bonds in 2-bromo-9,10-dihydroacridine, based on typical values for similar chemical environments found in the literature.

BondEstimated Bond Dissociation Energy (kcal/mol)
C(aromatic)-Br65 - 75
N-H85 - 95
C(aromatic)-H110 - 115
C(sp³)-H90 - 100

These values are estimates based on data for analogous chemical structures and may vary depending on the specific computational method used.

Reaction Mechanism Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, and calculate activation barriers, providing a detailed picture of the reaction pathway.

For acridine derivatives, computational studies have been used to investigate various reaction mechanisms. For example, the chemiluminescence mechanism of acridinium (B8443388) esters has been studied using DFT, revealing the pathways leading to the formation of the excited-state product. nih.gov These studies consider both the light-emitting and dark reaction pathways.

Furthermore, the mechanism of acridine-photocatalyzed reactions has been explored through a combination of experimental and computational methods. acs.org These investigations provide insights into the role of the photocatalyst and other species involved in the catalytic cycle.

While specific reaction mechanism modeling for 2-bromo-9,10-dihydroacridine is not extensively reported, the computational methodologies applied to other acridine derivatives could be readily adapted. For instance, DFT calculations could be used to model:

Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Oxidation or reduction of the dihydroacridine core.

Palladium-catalyzed cross-coupling reactions involving the C-Br bond.

Such modeling would involve locating the transition state structures for each step of the proposed mechanism and calculating the corresponding energy barriers. This would allow for a comparison of different possible pathways and a deeper understanding of the factors controlling the reactivity of 2-bromo-9,10-dihydroacridine.

Molecular Electrostatic Potential (MESP) and Charge Distribution Analysis

Molecular Electrostatic Potential (MESP) analysis is a valuable computational tool for understanding the reactive behavior of molecules by mapping the electrostatic potential on the electron density surface. It helps in identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attacks. Different colors on the MESP map represent varying electrostatic potentials, indicating positive and negative sites.

While a specific MESP analysis for 2-Bromo-9,10-dihydroacridine was not found in the provided results, the principles of this analysis are widely applied in computational chemistry to predict reactivity. For example, in the study of azomethine derivatives, MESP maps were used to detect the negative and positive electrostatic potential sites, thereby predicting sites for electrophilic and nucleophilic reactions. researchgate.net This type of analysis provides crucial information about the charge distribution within the molecule and its potential interaction with other chemical species.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electronic structure of a molecule in terms of localized bonds and lone pairs, offering insights into bonding interactions, charge transfer, and hyperconjugative effects. wikipedia.orgmaterialsciencejournal.org This method interprets the electronic wavefunction in terms of a set of occupied Lewis-type orbitals (bonds or lone pairs) and unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals). materialsciencejournal.org

The stability of a molecule can be analyzed through hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. materialsciencejournal.org The energy of these interactions, often referred to as the second-order perturbation energy (E(2)), quantifies the stabilization arising from electron delocalization. researchgate.net For instance, in salicylanilide (B1680751) derivatives, strong intramolecular hyperconjugative interactions were identified, leading to significant stabilization energies. materialsciencejournal.org

NBO analysis also provides information about the polarization of bonds through the coefficients of the constituent atomic hybrids. wikipedia.org This allows for a description of bonds on a continuous scale from covalent to ionic. wikipedia.org The occupancies of the NBOs are also calculated, with values close to 2 for Lewis-type orbitals and near 0 for non-Lewis orbitals. wikipedia.orgwisc.edu Deviations from these ideal values indicate departures from a localized Lewis structure and the presence of electron delocalization. wikipedia.org

Table 1: Key Concepts in Natural Bond Orbital (NBO) Analysis

TermDescriptionSignificance
Natural Bond Orbital (NBO) A calculated bonding orbital with maximum electron density, representing a localized chemical bond or lone pair. wikipedia.orgProvides a chemically intuitive picture of bonding within a molecule.
Lewis-type NBOs Occupied orbitals corresponding to core electrons, lone pairs, and chemical bonds. materialsciencejournal.orgForm the basis of the natural Lewis structure of a molecule.
Non-Lewis-type NBOs Unoccupied or "antibonding" orbitals that are formally empty in the idealized Lewis structure. wikipedia.orgTheir weak occupancies indicate delocalization effects and deviations from the idealized Lewis structure. wikipedia.org
Second-Order Perturbation Energy (E(2)) A measure of the stabilization energy arising from the delocalization of electron density between a donor NBO and an acceptor NBO. researchgate.netQuantifies the strength of hyperconjugative and other intramolecular interactions.
Occupancy The number of electrons in an NBO. wisc.eduValues close to 2.0 indicate a well-defined Lewis structure. wikipedia.org

Electrochemical Potential Predictions

Computational methods, particularly DFT, are employed to predict the electrochemical potentials of molecules, which are crucial for understanding their redox behavior. These predictions are often correlated with experimental data obtained from techniques like cyclic voltammetry.

In the study of DAD compounds with 9,9-dimethyl-9,10-dihydroacridine donors, DFT calculations were used to determine their electron affinity (EA) and ionization potential (IP), which are related to their reduction and oxidation potentials, respectively. rsc.org The electrochemical band gap can also be derived from these values. These theoretical predictions are vital for designing new materials with specific redox properties for applications in optoelectronics. rsc.org The oxidation of these DAD compounds was observed to be a one-step, two-electron process, where both dihydroacridine units are oxidized at the same potential. rsc.org This concerted process leads to the formation of a dication with a quinone-type structure. rsc.org

Solid State Structural Investigations

X-ray Crystallography

Determination of Crystal Structure and Molecular Geometry

Information regarding the crystal system, space group, unit cell dimensions, and precise bond lengths and angles for 2-Bromo-9,10-dihydroacridine is not available.

Conformational Analysis in the Crystalline State

A definitive conformational analysis of 2-Bromo-9,10-dihydroacridine in the crystalline state cannot be conducted without experimental structural data.

Intermolecular Interactions in Crystal Lattices

Hydrogen Bonding Networks

A description of hydrogen bonding networks is not possible without the crystal structure to identify potential hydrogen bond donors and acceptors and their geometric arrangement.

π-Stacking Interactions

While π-stacking interactions would be anticipated for an aromatic system like dihydroacridine, the specific distances, orientations, and energies of these interactions for 2-Bromo-9,10-dihydroacridine are unknown without crystallographic data.

Halogen Bonding and Other Non-Covalent Interactions

The presence and nature of halogen bonding involving the bromine substituent, as well as other non-covalent interactions, cannot be confirmed or characterized without the experimentally determined crystal structure.

Should the crystal structure of 2-Bromo-9,10-dihydroacridine be determined and published in the future, a complete and accurate article based on the provided outline could be generated.

Applications in Advanced Materials Science and Chemical Technologies

Organic Electronics and Optoelectronic Devices

The 9,10-dihydroacridine (B10567) scaffold, particularly when functionalized, has become a popular donor unit in the design of materials for organic electronics due to its strong electron-donating nature and the potential for diverse chemical modifications. The bromo- a derivative, 2-Bromo-9,10-dihydroacridine, serves as a crucial precursor for creating these advanced materials through various cross-coupling reactions.

Host Materials in Organic Light-Emitting Diodes (OLEDs)

In the architecture of an Organic Light-Emitting Diode (OLED), the host material plays a critical role in the emissive layer by facilitating the transport of charge carriers and enabling efficient energy transfer to the light-emitting dopant. Derivatives of 2-Bromo-9,10-dihydroacridine, such as 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC), are instrumental in synthesizing high-performance host materials for phosphorescent OLEDs (PhOLEDs).

One notable example is the development of PhCAR-2ACR , a material synthesized through a Buchwald-Hartwig amination reaction involving DMAC. nih.govbohrium.com This compound, when used as a host material in yellow PhOLEDs, has demonstrated good device characteristics, which can be attributed to its high triplet energy level. bohrium.com The thermal stability of such materials is also a key factor, with PhCAR-2ACR exhibiting a high thermal decomposition temperature of 402°C (at 5% weight loss). bohrium.com

Another class of host materials derived from DMAC includes those based on a benzophenone (B1666685) framework. The compound HA3 was synthesized via a Buchwald-Hartwig amination between 3,3'-dibromobenzophenone and DMAC. Such materials are designed to have a highly twisted geometry, which helps in reducing intermolecular interactions and self-quenching effects, making them suitable for use in the emissive layers of OLEDs.

The versatility of the dihydroacridine core is further highlighted in the development of aggregation-induced emission (AIE) active luminophores. A three-dimensional luminophore, SFX-Ad , was synthesized from a 9,9'-dimethyl-9,10-dihydroacridine substituted spiro[fluorene-9,9'-xanthene]. This material has been utilized as an emitter in blue OLEDs, demonstrating the potential of dihydroacridine derivatives in creating novel emissive materials.

Electron and Hole Transporting Layers

Efficient injection and transport of electrons and holes are fundamental to the performance of OLEDs. Materials based on the 2-Bromo-9,10-dihydroacridine scaffold have shown significant promise, particularly as hole-transporting materials (HTMs). The 9,9-dimethyl-9,10-dihydroacridine (DMAC) moiety is recognized for its excellent hole-transporting properties. researchgate.net

Researchers have successfully designed and synthesized small molecule HTMs by incorporating the DMAC unit. For instance, TPA-2ACR was synthesized through a single-step Buchwald-Hartwig amination between DMAC and a triphenylamine (B166846) moiety. nih.govbohrium.com When employed as the hole-transporting layer in a yellow phosphorescent OLED, TPA-2ACR demonstrated excellent performance, with a current efficiency of 55.74 cd/A, a power efficiency of 29.28 lm/W, and an external quantum efficiency (EQE) of 21.59%. nih.govbohrium.com These metrics were significantly better than a reference device using the common HTM, TAPC. nih.govbohrium.com The high thermal stability of TPA-2ACR, with a decomposition temperature of 422°C, further underscores its suitability for device applications. bohrium.com

The development of electron-transporting materials (ETMs) based on the 2-Bromo-9,10-dihydroacridine framework is a less explored area. However, the broader family of nitrogen-containing heterocyclic compounds, such as pyridine-based materials, have been shown to be effective ETMs. rsc.org This suggests a potential avenue for future research in modifying the 2-Bromo-9,10-dihydroacridine structure to enhance electron transport properties.

MaterialApplicationCurrent Efficiency (cd/A)Power Efficiency (lm/W)External Quantum Efficiency (%)
TPA-2ACR Hole Transport Layer55.7429.2821.59
PhCAR-2ACR Host MaterialGood device characteristics--
SFX-Ad Blue Emitter3.222.302.58

Table 1: Performance of selected OLED materials derived from 9,9-dimethyl-9,10-dihydroacridine.

Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons in OLEDs, leading to potentially 100% internal quantum efficiency without the need for heavy metals found in phosphorescent emitters. nih.gov The design of TADF molecules often involves connecting an electron donor and an electron acceptor to achieve a small energy gap between the lowest singlet (S1) and triplet (T1) states.

The 9,9-dimethyl-9,10-dihydroacridine (DMAC) unit, derived from 2-Bromo-9,10-dihydroacridine, is a popular electron donor for constructing TADF emitters. An example is DMAC-DPS , which is a TADF molecule with a twisted intramolecular charge transfer (TICT) character.

More complex TADF emitters have been developed using a D-A-D (Donor-Acceptor-Donor) structure. In these molecules, the DMAC unit serves as the donor. For instance, asymmetric TADF emitters have been synthesized using a 5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene (OBA) acceptor. Introducing a bromine atom to the OBA acceptor was found to increase the reverse intersystem crossing (kRISC) rate, a key parameter for efficient TADF. researchgate.netrsc.org One such blue-emitting TADF emitter, OBA-BrO , exhibited a high photoluminescent quantum yield of 0.92 in a doped film. rsc.org OLEDs based on these OBA emitters have achieved high external quantum efficiencies, with a blue-emitting device reaching 17.8% and a bluish-green device achieving 22.5%. researchgate.netrsc.org

Another strategy involves creating isomeric TADF emitters. Spiro-[acridine-9,9′-fluorene]-2,6-dipyridylpyrimidine based TADF compounds have been synthesized and have shown electroluminescence from deep-blue to sky-blue. One derivative, 3NPMAF , achieved an impressive external quantum efficiency of 24.9%. rsc.org

EmitterColorMax. External Quantum Efficiency (%)
OBA-based Blue17.8
OBA-based Bluish-Green22.5
3NPMAF Sky-Blue24.9

Table 2: Performance of selected TADF emitters incorporating acridine (B1665455) derivatives.

Applications in Organic Photovoltaics (OPVs)

The application of 2-Bromo-9,10-dihydroacridine derivatives in organic photovoltaics (OPVs) is an emerging area of research. The fundamental principles of OPV devices rely on the use of organic semiconductors as the photoactive layer. While specific examples of 2-Bromo-9,10-dihydroacridine being directly used in OPVs are not widely reported, the development of hole-transporting materials from its derivatives for OLEDs suggests a potential for similar applications in OPVs. Hole-transporting materials are a critical component in many OPV device architectures, including perovskite solar cells. mdpi.comresearchgate.net The favorable properties of acridine-based HTMs, such as high hole mobility and suitable energy levels, could be beneficial for efficient charge extraction in solar cells.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are a key technology for flexible and large-area electronics. The performance of an OFET is highly dependent on the charge-carrier mobility of the organic semiconductor used. While there is a significant body of research on various organic semiconductors for OFETs, specific studies detailing the use of 2-Bromo-9,10-dihydroacridine or its direct derivatives in the active layer of OFETs are limited. The development of high-mobility materials often focuses on planar, conjugated molecules that facilitate intermolecular charge hopping. The non-planar, bent structure of the 9,10-dihydroacridine core might present challenges for achieving the high charge carrier mobilities required for high-performance OFETs, which typically exceed 1 cm²/Vs. nih.gov However, the versatility of the acridine scaffold for chemical modification could allow for the design of novel materials with tailored properties for OFET applications in the future.

Fluorescent Dyes and Probes for Material Applications

The inherent fluorescence of the acridine core makes it an attractive scaffold for the development of fluorescent dyes and probes. While many applications of acridine-based probes are in the biological sciences, there is growing interest in their use in materials science.

Derivatives of 2-Bromo-9,10-dihydroacridine can be functionalized to create materials with unique photophysical properties, such as aggregation-induced emission (AIE). The AIE-active luminophore SFX-Ad , synthesized from a 9,9'-dimethyl-9,10-dihydroacridine substituted spiro[fluorene-9,9'-xanthene], is a prime example. This material exhibits weak emission in dilute solutions but becomes highly emissive in the aggregated state. This property, combined with its mechanoresponsive luminescence, makes it suitable for applications in anti-counterfeiting and information encryption.

The development of fluorescent probes from 2-Bromo-9,10-dihydroacridine for sensing applications in materials science is a promising field. The ability to tailor the electronic properties of the acridine ring through substitution at the bromo-position allows for the design of probes that can respond to specific analytes or changes in the material's environment, such as polarity or viscosity.

Catalysis and Photoredox Systems

The unique electronic properties of the 9,10-dihydroacridine scaffold, characterized by its electron-rich nature, have positioned it as a valuable component in the development of novel catalytic and photoredox systems. The introduction of a bromine substituent at the 2-position can further modulate these properties, opening avenues for tailored applications in organic transformations.

Role as Photocatalysts in Organic Transformations

The core structure of 9,10-dihydroacridine is known to participate in photoredox processes. For instance, 9,10-dihydroacridines can undergo photo-oxidation to the corresponding acridones. This reactivity highlights the potential of the dihydroacridine scaffold to act as an electron donor under photochemical conditions. researchgate.net

While direct studies on 2-Bromo-9,10-dihydroacridine as a standalone photocatalyst are not extensively documented, the broader family of dihydroacridine derivatives has shown significant promise. For example, 9,10-dihydro-10-methylacridine has been employed as a stoichiometric reductant in visible-light photoredox catalysis for the reduction of phenacyl bromides, working in concert with a ruthenium-based photocatalyst. acs.org In this system, the dihydroacridine donates an electron to regenerate the active form of the photocatalyst.

Furthermore, the strategic modification of the dihydroacridine core is a key approach to developing novel organic photocatalysts. The introduction of substituents can enhance the stability of the resulting radical cation and tune the photophysical properties of the molecule. This principle suggests that 2-Bromo-9,10-dihydroacridine could serve as a valuable precursor for more complex donor-acceptor type photocatalysts. The bromine atom, with its potential for further functionalization, offers a handle to attach other photoactive moieties or to fine-tune the electronic landscape of the dihydroacridine core.

In a related context, 2-bromoanthraquinone (B1267325) has been successfully utilized as a photocatalyst for the oxidation of secondary aromatic alcohols. nih.gov This demonstrates the utility of bromo-substituted aromatic compounds in photocatalysis, suggesting a plausible role for 2-Bromo-9,10-dihydroacridine in similar oxidative transformations.

Ligand Design for Metal-Catalyzed Reactions

The 9,10-dihydroacridine framework can also be incorporated into the design of ligands for metal-catalyzed reactions. The nitrogen atom within the acridine ring system can act as a coordination site for transition metals. The bromine atom at the 2-position of 2-Bromo-9,10-dihydroacridine provides a versatile anchor point for the introduction of other donor groups, allowing for the construction of multidentate ligands.

This approach is exemplified by the synthesis of spiro[dihydroacridine-9,4'-thiazolines], which demonstrates the ability of the dihydroacridine C-9 position to participate in the formation of new heterocyclic structures that could potentially chelate metals. tandfonline.com While this example does not involve the 2-bromo substituent, it illustrates the synthetic flexibility of the dihydroacridine scaffold for creating complex molecular architectures suitable for ligand design.

The development of ligands that can also act as photosensitizers is a growing area of interest. The inherent photoredox activity of the dihydroacridine core, coupled with the functional handle provided by the bromine atom, makes 2-Bromo-9,10-dihydroacridine an attractive building block for such "photo-active" ligands. These ligands could potentially participate directly in the photoredox cycle of a catalytic reaction, leading to novel reactivity and more efficient catalytic systems.

Building Blocks for Complex Organic Architectures

The structural rigidity and inherent reactivity of 2-Bromo-9,10-dihydroacridine make it a valuable starting material for the synthesis of larger, more complex organic molecules, including nitrogen-containing polycyclic aromatic compounds and novel heterocyclic systems.

Synthesis of Nitrogen-Embedded Polyacenes and Related Compounds

Nitrogen-embedded polyacenes are a class of compounds with significant interest due to their unique electronic and photophysical properties, which make them suitable for applications in organic electronics. The 9,10-dihydroacridine skeleton serves as a key precursor for the construction of these larger aromatic systems.

A general strategy involves the synthesis of a 9,10-dihydroacridine derivative, which can then be subjected to oxidation or other aromatization reactions to form the fully conjugated polyacene structure. The presence of the bromine atom in 2-Bromo-9,10-dihydroacridine offers a strategic advantage in this context. It can be used as a handle for cross-coupling reactions, such as Suzuki or Stille couplings, to extend the aromatic system and build larger, more complex polyacene structures.

This approach allows for the precise control over the final structure of the nitrogen-embedded polyacene, enabling the fine-tuning of its electronic properties. The bromine atom can be replaced with various aryl or heteroaryl groups, leading to a diverse library of functionalized polyacenes with tailored characteristics for specific applications in materials science.

Construction of Novel Heterocyclic Scaffolds

The reactivity of the 9,10-dihydroacridine core, particularly at the C-9 position, allows for its use as a building block in the construction of novel heterocyclic scaffolds. The formation of spiro compounds is a notable example of this application.

For instance, the reaction of 9-isothiocyanatoacridines with bromoacetates leads to the formation of spiro[dihydroacridine-9,4'-thiazolines]. tandfonline.com This reaction proceeds through the initial formation of an adduct at the C-9 position, followed by an intramolecular cyclization to form the spirocyclic system. This demonstrates the utility of the dihydroacridine scaffold in creating three-dimensional heterocyclic structures.

Future Directions and Emerging Research Areas

Rational Design of New 2-Bromo-9,10-dihydroacridine Derivatives with Tailored Properties

The future of 2-Bromo-9,10-dihydroacridine chemistry lies in the ability to precisely control its properties through rational molecular design. The bromine atom at the C2 position serves as a key synthetic handle, allowing for the introduction of a wide array of functional groups through cross-coupling reactions. This enables the fine-tuning of the molecule's electronic, photophysical, and biological characteristics.

A significant area of focus is the development of materials for organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs). Researchers are designing donor-acceptor (D-A) type molecules where the dihydroacridine moiety typically acts as the electron donor. By strategically selecting and positioning acceptor units, it is possible to modulate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), thereby controlling the emission color and efficiency.

For instance, computational studies on derivatives of 9,9-dimethyl-9,10-dihydroacridine (B1200822) have shown that the linking topology of donor and acceptor units (e.g., meta vs. para isomers) has a profound impact on the photophysical properties. bohrium.comnih.gov The para-isomers often exhibit more efficient triplet harvesting in OLEDs compared to their meta-counterparts. nih.gov This level of predictability allows for the targeted design of molecules with specific characteristics, such as those exhibiting Thermally Activated Delayed Fluorescence (TADF), a key mechanism for achieving high efficiency in third-generation OLEDs.

The design principles extend to creating derivatives with hybridized local and charge-transfer (HLCT) excited states, which can result in emitters with wide color tunability. bohrium.comnih.gov By carefully balancing the contributions of the locally excited (LE) and intramolecular charge-transfer (ICT) states, researchers can develop single emitters that can produce different colors, from deep-blue to green, depending on the polarity of the surrounding medium. nih.gov

Table 1: Influence of Linking Topology on Photophysical Properties of Dihydroacridine Derivatives

Derivative TypeKey Design FeaturePredicted OutcomeApplicationReference
D-A Isomerspara-linking topologyMore efficient triplet harvesting, smaller singlet-triplet energy gap (ΔEST)High-efficiency OLEDs nih.gov
D-A Isomersmeta-linking topologyLarger singlet-triplet energy gap (ΔEST)Blue-emitting OLEDs nih.gov
HLCT EmittersTwisting D-A structuresTunable LE and CT state characteristics, wide color tunabilityMulti-color emitters, optical sensors bohrium.comnih.gov

Exploration of Novel Synthetic Methodologies and Sustainable Routes

Advancements in synthetic organic chemistry are crucial for the efficient and environmentally benign production of 2-Bromo-9,10-dihydroacridine derivatives. Future research will increasingly focus on moving away from traditional, often harsh, reaction conditions towards more sustainable and atom-economical methods.

Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields for the synthesis of acridine (B1665455) derivatives. rsc.org This high-speed method is part of a broader push towards "green chemistry." Researchers are actively exploring catalyst- and solvent-free reaction conditions, such as solid-state grinding, which can produce quantitative yields of dihydroacridine-related structures with minimal waste. researchgate.net The use of eco-friendly solvents like water, coupled with reusable catalysts, represents another promising avenue. rsc.org

Modern catalytic systems are also being leveraged. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a standard and efficient method for linking the dihydroacridine nitrogen atom to various aryl groups, enabling the modular synthesis of complex hole-transporting materials for OLEDs. nih.gov Furthermore, photocatalytic methods are being investigated for specific transformations, such as the oxygenation of the dihydroacridine core using manganese porphyrins as catalysts under visible light, which opens up new reaction pathways. acs.org

These novel methodologies not only enhance the efficiency and accessibility of known derivatives but also enable the creation of entirely new molecular architectures that were previously difficult to synthesize.

Development of Advanced Theoretical Models for Predictive Material Design

Computational chemistry is an indispensable tool in the modern materials scientist's arsenal, and its role in the development of 2-Bromo-9,10-dihydroacridine derivatives is set to expand significantly. Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) calculations are already widely used to predict the geometric and electronic properties of these molecules before they are synthesized in the lab. bohrium.comnih.govdergipark.org.tr

These theoretical models allow for the accurate prediction of key parameters that govern a molecule's performance in a device or biological system. This includes:

HOMO/LUMO energy levels: Crucial for ensuring efficient charge injection and transport in OLEDs.

Singlet-triplet energy splitting (ΔEST): A critical parameter for designing efficient TADF emitters. bohrium.com

Oscillator strength and dipole moments: Which determine the probability of light absorption and emission. bohrium.com

Molecular Electrostatic Potential (MEP) maps: These diagrams illustrate reactive sites, predicting how a molecule might interact with other reagents or biological targets. dergipark.org.tr

The synergy between theoretical calculations and experimental validation creates a powerful feedback loop. nih.gov Computational screening can identify the most promising candidates from a virtual library of thousands of potential derivatives, dramatically accelerating the discovery of new materials with superior properties. bohrium.com Looking forward, the integration of artificial intelligence (AI) and machine learning with these computational models could further revolutionize the design process, enabling the in silico creation of materials with precisely defined, on-demand properties.

Expanding Applications in Emerging Chemical Technologies

While much of the current research on 2-Bromo-9,10-dihydroacridine derivatives is focused on OLEDs, the unique properties of this scaffold make it suitable for a wide range of other emerging technologies.

Organic Electronics: Beyond displays, these materials are being explored for other applications. Their robust electrochemical and thermal stability makes them suitable for use as organic photocatalysts in reactions like Atom Transfer Radical Polymerization (ATRP). acs.org They are also being investigated as host materials for red phosphorescent OLEDs and as hole-transporting materials. nih.govrsc.org

Sensors and Bioimaging: The inherent fluorescence of many dihydroacridine derivatives, combined with the ability to tune their emission properties, makes them attractive candidates for developing optical sensors and probes for bioimaging. bohrium.com

Medicinal Chemistry: The acridine skeleton is a well-known pharmacophore. The 2-bromo-9,10-dihydroacridine structure serves as a building block for creating new compounds with potential biological activity. Studies have pointed towards the potential for derivatives to act as antimicrobial agents by disrupting bacterial cell division or as anticancer agents through mechanisms like DNA intercalation and damage.

Near-Infrared (NIR) Applications: Extending the emission of dihydroacridine-based emitters into the NIR region (700-1700 nm) is a burgeoning field of research. NIR-OLEDs have potential applications in non-invasive medical diagnostics, photodynamic therapy, night-vision displays, and secure communications. rsc.org

The versatility of the 2-Bromo-9,10-dihydroacridine core ensures that its derivatives will continue to be a fertile ground for discovery, with new applications emerging as our ability to design, synthesize, and predict their properties continues to advance.

Q & A

Basic: What are the recommended storage conditions for 2-Bromo-9,10-dihydroacridine to ensure stability?

For optimal stability, store solid 2-Bromo-9,10-dihydroacridine in airtight containers protected from light at 2–8°C. Stock solutions in DMSO should be aliquoted to avoid freeze-thaw cycles: use within 1 month at -20°C or 6 months at -80°C. Ensure solutions are clear before use, and warm to 37°C with sonication if precipitates form .

Basic: What synthetic routes are commonly employed for the preparation of 2-Bromo-9,10-dihydroacridine derivatives?

Common methods involve bromination of dihydroacridine precursors using bromine in chloroform under inert atmospheres (e.g., nitrogen). For example, 2,7-dibromo derivatives are synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution, with yields optimized by controlling solvent polarity and reaction time (60–90% typical) .

Advanced: How can researchers optimize the yield of 2-Bromo-9,10-dihydroacridine derivatives under varying reaction conditions?

Optimization requires adjusting reaction parameters:

  • Catalyst systems : Use Pd-based catalysts (e.g., Buchwald-Hartwig conditions) for cross-coupling reactions.
  • Temperature : Maintain 80–110°C for efficient bromination.
  • Solvent polarity : Chloroform or dichloromethane enhances solubility of aromatic intermediates.
  • Atmosphere : Inert gases (N₂ or Ar) prevent oxidation of sensitive intermediates .

Advanced: What spectroscopic and computational methods are suitable for characterizing the electronic properties of 2-Bromo-9,10-dihydroacridine in OLED applications?

  • Spectroscopy : UV-Vis absorption and fluorescence spectroscopy to determine bandgap and excited-state dynamics.
  • Cyclic voltammetry : Measures HOMO/LUMO levels for charge transport analysis.
  • DFT calculations : Model vibronic coupling and intersystem crossing rates in thermally activated delayed fluorescence (TADF) systems .

Basic: What solvent systems are optimal for preparing stock solutions of 2-Bromo-9,10-dihydroacridine?

DMSO is preferred for initial stock solutions (e.g., 10 mM). For in vitro studies, dilute with PBS or cell culture media, ensuring the final DMSO concentration ≤0.1% to avoid cytotoxicity. For low solubility, pre-warm solvents to 37°C and sonicate .

Advanced: How does bromination at the 2-position influence the charge transport properties of dihydroacridine derivatives in organic semiconductors?

The electron-withdrawing bromine atom stabilizes the LUMO level, enhancing electron mobility. In OLEDs, this modification improves charge balance in emissive layers, increasing external quantum efficiency (EQE) by up to 15% in TADF systems .

Advanced: What are the mechanistic pathways involved in the oxidation of 2-Bromo-9,10-dihydroacridine derivatives with strong inorganic oxidants?

Strong oxidants (e.g., Ce⁴⁺, IrCl₆²⁻) induce single-electron transfer, generating dihydroacridine radical cations (AcrH₂·⁺) detectable via UV-Vis at λₘₐₓ 650 nm. Subsequent proton loss forms acridinium ions, critical intermediates in redox-mediated applications .

Basic: What purity assessment techniques are recommended for verifying the quality of synthesized 2-Bromo-9,10-dihydroacridine?

  • HPLC : Use C18 columns with acetonitrile/water gradients (≥95% purity threshold).
  • ¹H/¹³C NMR : Confirm structural integrity via characteristic aromatic and methyl proton signals.
  • Elemental analysis : Validate bromine content (±0.3% theoretical) .

Advanced: How do structural modifications (e.g., dimethyl or phenyl substitutions) at the 9,10-positions affect the photophysical stability of dihydroacridine-based materials?

  • Dimethyl groups : Enhance steric hindrance, reducing aggregation-induced quenching and improving film homogeneity in OLEDs.
  • Phenyl substituents : Extend π-conjugation, redshift emission spectra, and increase thermal stability (T₅₀₀ > 300°C) .

Basic: What precautions are necessary to prevent degradation during the handling and storage of 2-Bromo-9,10-dihydroacridine solutions?

  • Light sensitivity : Use amber vials or foil-wrapped containers.
  • Moisture control : Store solids in desiccators; use anhydrous solvents for solutions.
  • Freeze-thaw cycles : Aliquot solutions to minimize repeated temperature fluctuations .

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